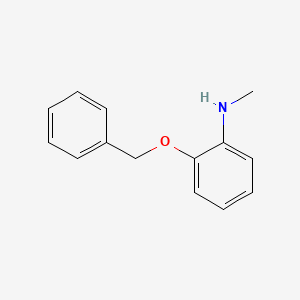
2-(Benzyloxy)-N-methylaniline
Cat. No. B3103754
M. Wt: 213.27 g/mol
InChI Key: AMNSYLBRSSWYMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06046183
Procedure details


A well-stirred solution of (25) (0.295 g., 1.0 mM), methyl iodide (0.25 mL, 4.0 mM) and anhydrous acetone (5.0 ml) is set in an oil-bath previously heated to 59° C., and kept for 2 minutes. Powdered anhydrous potassium hydroxide (0.225 g., 4.0 mM) is added all at once, and the bath temperature allowed to rise to 65° C. Clumping-up of some of the KOH is observed. After 15 additional minutes, the reaction mixture is removed from the bath, allowed to cool, and the volatiles removed. Methanol (7 mL) is added with stirring to the residue of N-Methyl-N-trifluoroacetyl-2-benzyloxyaniline (26) obtained, followed by water (1 mL), and methanol (2 mL) (to wash down the sides). After stirring overnight at ambient temperatures, the methanol is removed in vacuo, the residue distributed between ether and water, separated, the organic layer washed with additional water, saturated sodium chloride solution, and dried over sodium sulfate. Concentration of the filtered ether solution gives the title compound (27) (0.212 g.) as an oil. NMR, MS, and TLC indicate little, if any, dimethyl compound.
Name
( 25 )
Quantity
0.295 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
FC(F)(F)[C:3]([NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=O.CI.CC(C)=O.[OH-].[K+]>CO.O>[CH3:3][NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:3.4|
|
Inputs


Step One
|
Name
|
( 25 )
|
|
Quantity
|
0.295 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)NC1=C(C=CC=C1)OCC1=CC=CC=C1)(F)F
|
|
Name
|
|
|
Quantity
|
0.25 mL
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.225 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Five
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
59 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring to the residue of N-Methyl-N-trifluoroacetyl-2-benzyloxyaniline (26)
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to rise to 65° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After 15 additional minutes, the reaction mixture is removed from the bath
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the volatiles removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Methanol (7 mL) is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
WASH
|
Type
|
WASH
|
|
Details
|
to wash down the sides)
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring overnight at ambient temperatures
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the methanol is removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer washed with additional water, saturated sodium chloride solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
Outcomes


Product
Details
Reaction Time |
2 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1=C(C=CC=C1)OCC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.212 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.5% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

